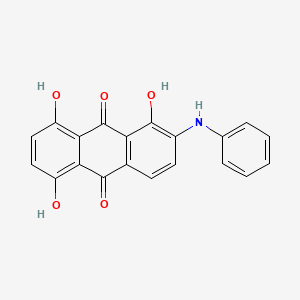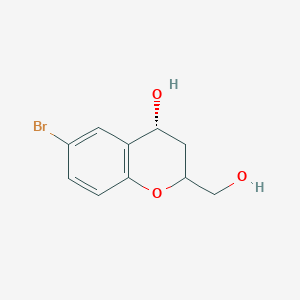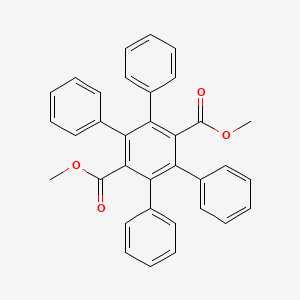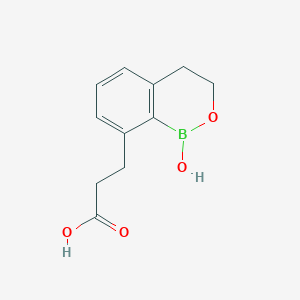
3-(1-Hydroxy-3,4-dihydro-2,1-benzoxaborinin-8-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-8-yl)propanoic acid is a compound that features a unique oxaborinin ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-8-yl)propanoic acid typically involves multi-step organic synthesis. One common method involves the formation of the oxaborinin ring through cyclization reactions. The starting materials often include phenylboronic acids and appropriate diols, which undergo cyclization under acidic or basic conditions to form the oxaborinin ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-8-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions such as acidic or basic environments .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-(1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-8-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for proteases.
Mecanismo De Acción
The mechanism of action of 3-(1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-8-yl)propanoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit protease activity by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4-(1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-3-yl)benzimidamide:
3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazine: Used in anticancer research.
Uniqueness
3-(1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-8-yl)propanoic acid is unique due to its specific oxaborinin ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H13BO4 |
|---|---|
Peso molecular |
220.03 g/mol |
Nombre IUPAC |
3-(1-hydroxy-3,4-dihydro-2,1-benzoxaborinin-8-yl)propanoic acid |
InChI |
InChI=1S/C11H13BO4/c13-10(14)5-4-8-2-1-3-9-6-7-16-12(15)11(8)9/h1-3,15H,4-7H2,(H,13,14) |
Clave InChI |
BRYYUEVBEMXGIR-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=C(CCO1)C=CC=C2CCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


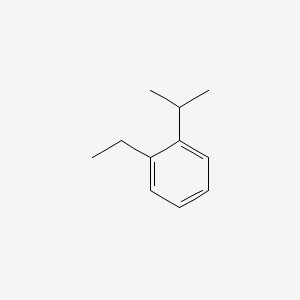
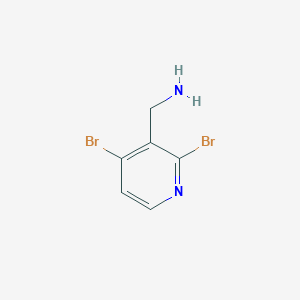
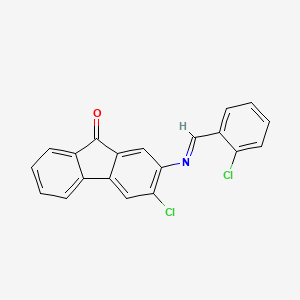
![Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B13134302.png)

![(6-(Trifluoromethyl)-[2,4'-bipyridin]-3-yl)methanol](/img/structure/B13134308.png)
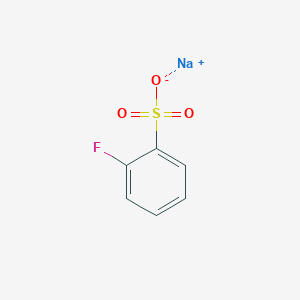
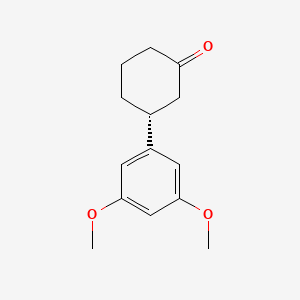
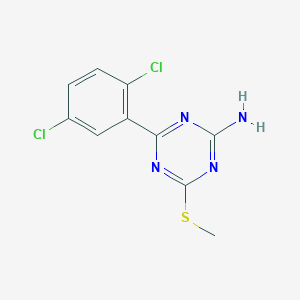
![(4-Fluoro-3-hydroxyphenyl)-[4-(4-hydroxy-3-methylphenyl)phenyl]methanone](/img/structure/B13134324.png)
